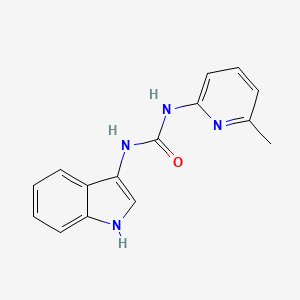

1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea

Description

1-(1H-Indol-3-yl)-3-(6-methylpyridin-2-yl)urea is a synthetic urea derivative featuring an indole moiety linked via a urea bridge to a 6-methyl-substituted pyridine ring. Indole derivatives are widely studied for their biological activities, including anticancer and kinase-inhibitory properties, due to their ability to mimic endogenous biomolecules .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-10-5-4-8-14(17-10)19-15(20)18-13-9-16-12-7-3-2-6-11(12)13/h2-9,16H,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGACJPZTNZPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 6-methyl-2-aminopyridine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Biological Applications

The compound has shown promise in several biological applications, including:

Anticancer Activity

Research indicates that derivatives of indole and pyridine structures possess significant anticancer properties. For instance, compounds similar to 1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea have demonstrated effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. Studies have reported IC values in the low micromolar range for several derivatives against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Antimicrobial Properties

The compound exhibits notable antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) have been reported in studies, showing comparable efficacy to traditional antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of similar urea derivatives on human cancer cell lines. The results indicated that modifications to the pyridine ring significantly enhanced cytotoxicity. The most effective compounds had IC values below 0.5 µM against MCF-7 cells .

Case Study 2: Antimicrobial Activity

Another research project focused on synthesizing a series of urea derivatives and testing their antibacterial activity against clinical strains. The study found that certain derivatives exhibited MIC values as low as 20 µg/mL against resistant bacteria, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prop-2-en-1-one Derivatives (3a and 3b)

- Structure : 3a (1-(1H-indol-3-yl)-3-(p-tolyl)prop-2-en-1-one) and 3b (3-(4-chlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one) replace the urea bridge with an α,β-unsaturated ketone linker .

- Activity: These compounds exhibit anticancer activity, likely via Michael addition-mediated alkylation of cellular nucleophiles.

1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde

- Structure : Features a pyridine-indole core connected via a carbaldehyde group instead of urea .

- Electronic Properties: The carbaldehyde is electron-withdrawing, which may reduce basicity compared to the urea linker. This difference could impact interactions with enzymes or receptors requiring hydrogen-bond donors.

Morpholino-Substituted Urea Derivatives (BLD Pharm)

- Structure: 1-(2-Morpholinoethyl)-3-(4-(3-(6-morpholinopyridin-2-yl)acryloyl)phenyl)urea hydrochloride includes a urea bridge but incorporates morpholino groups on the pyridine and an acryloylphenyl side chain .

- The acryloyl group in the BLD Pharm compound adds conjugation, which may enhance π-π stacking in target binding.

Piperidine/Pyrrolidine Dione Derivatives

- Structure : 1-{4-[3-(1H-indol-3-yl)piperidin-1-yl]butyl}-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (6a) uses a dione linker and dual indole moieties .

- Pharmacokinetics : The dione linker may increase rigidity compared to urea, affecting conformational flexibility and bioavailability.

Structural and Functional Comparison Table

Biological Activity

1-(1H-indol-3-yl)-3-(6-methylpyridin-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, highlighting key research findings and case studies.

The molecular formula for this compound is with a molecular weight of 294.35 g/mol. The compound features an indole ring and a pyridine moiety, which are essential for its biological activity.

Synthesis

The synthesis typically involves the reaction of 1H-indole-3-carboxylic acid with 6-methyl-2-aminopyridine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), often conducted in organic solvents like dichloromethane or dimethylformamide under mild conditions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance, research has shown that derivatives of indole and pyridine exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.55 ± 0.35 | Induction of apoptosis via caspase activation |

| HeLa | 7.01 ± 0.60 | Inhibition of topoisomerase II |

| NCI-H460 | 14.31 ± 0.90 | Disruption of microtubule assembly |

Studies indicate that the compound can induce cell cycle arrest and apoptosis in cancer cells, primarily through the modulation of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory properties. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a dual role in cancer therapy and inflammation management .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The indole and pyridine moieties facilitate interactions with enzymes involved in tumor progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.

- Receptor Modulation : The compound may also modulate receptor activity, influencing pathways related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis, with an IC50 value indicating potent activity .

- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.